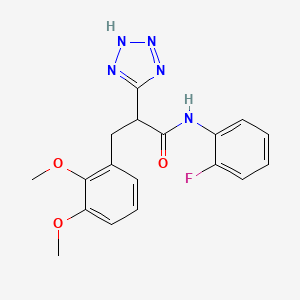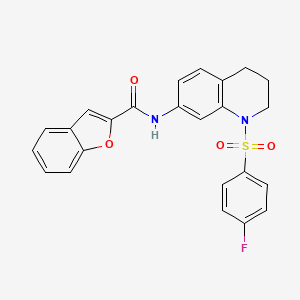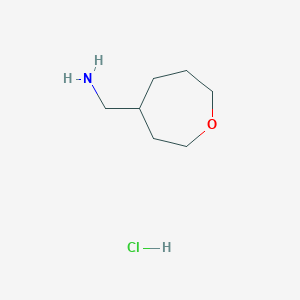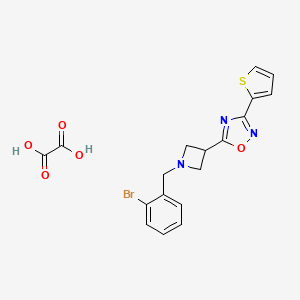
2-((1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis of compounds related to "2-((1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine" involves multi-step chemical reactions, starting from basic organic compounds to achieve the desired sulfonamide derivatives. For instance, the synthesis of similar sulfonamide compounds involves the condensation of specific sulfonamide derivatives with p-toluenesulfonyl chloride in methylene dichloromethane and triethylamine as the base, characterized by spectroscopic techniques and X-ray crystallography (Girish et al., 2008).
Molecular Structure Analysis
The molecular structure of related compounds reveals a chair conformation of the piperidine ring, indicating the geometric versatility and stability of these molecules. The geometry around the sulfur atom typically exhibits a distorted tetrahedral arrangement, confirmed by X-ray diffraction studies (Naveen et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving "this compound" derivatives can vary significantly, with some undergoing facile synthesis and exhibiting specific biological activities. For example, the synthesis of biaryl pyrazole sulfonamide derivatives has been investigated for their pharmacological properties, although specific antagonistic effects on CB1 receptors were noted upon modification (Srivastava et al., 2008).
Physical Properties Analysis
The physical properties, including crystalline structure and hydrogen bonding patterns, play a critical role in understanding the stability and reactivity of these compounds. The crystalline structure often exhibits monoclinic space groups with specific unit cell parameters, highlighting the intricate molecular arrangements and potential for intermolecular interactions (Naveen et al., 2015).
科学的研究の応用
Synthesis and Structural Characterization:
- Compounds structurally related to 2-((1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine have been synthesized and characterized using various spectroscopic techniques. For example, [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol and [1-(3,5-Dimethyl-2,3-dihydro-isoxazole-4-sulfonyl)-piperidin-4-yl}-diphenyl-methanol were synthesized and characterized by X-ray crystallography, revealing insights into their molecular and crystal structures (Girish et al., 2008), (Naveen et al., 2015).
Applications in Heterocyclic Chemistry
2. The chemistry of heterocyclic compounds similar to this compound is of significant interest, especially in the synthesis of various heterocyclic derivatives with potential biological activities. For instance, novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing sulfonyl moieties were prepared and found to possess antimicrobial activities (Ammar et al., 2004).
Applications in Antimicrobial Research
Antibacterial Properties
3. Several derivatives structurally related to this compound have demonstrated promising antibacterial properties. For example, 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives were shown to exhibit significant antimicrobial activities against bacterial and fungal pathogens of tomato plants (Vinaya et al., 2009). Acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores were synthesized and found to have antibacterial potential against various bacterial strains (Iqbal et al., 2017).
将来の方向性
Piperidine derivatives, such as “2-((1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine”, continue to be an area of interest in drug discovery due to their wide range of biological activities . Future research may focus on the development of fast and cost-effective methods for the synthesis of substituted piperidines .
作用機序
Target of Action
Compounds with similar structures have been used in suzuki–miyaura coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions .
Mode of Action
In the context of suzuki–miyaura coupling reactions, the process involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new pd–c bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of suzuki–miyaura coupling reactions, the reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
Compounds with similar structures have been used in scientific research, including drug development, which suggests that they may have been optimized for bioavailability.
Result of Action
Compounds with similar structures have been used in scientific research, including drug development, which suggests that they may have significant biological effects.
Action Environment
Compounds with similar structures have been used in scientific research, including drug development, which suggests that they may have been optimized for stability under various conditions.
特性
IUPAC Name |
2-[1-(3-chlorophenyl)sulfonylpiperidin-4-yl]oxypyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S/c17-13-4-3-5-15(12-13)23(20,21)19-10-7-14(8-11-19)22-16-6-1-2-9-18-16/h1-6,9,12,14H,7-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHXIQKFSFQMFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC=N2)S(=O)(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-(4-Ethoxyphenyl)-1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2492649.png)


![N-(3,4-dimethylphenyl)-2-{2,4-dioxo-3-propyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2492653.png)
![N-[1-(4-butoxyphenyl)ethyl]-1-(pyrrolidin-1-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B2492654.png)
![4-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2492655.png)
![N-[2-[3-(Trifluoromethyl)pyrazol-1-yl]phenyl]prop-2-enamide](/img/structure/B2492656.png)

